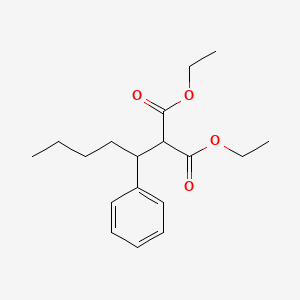

Diethyl(1-phenylpentyl)propanedioate

Description

Diethyl(1-phenylpentyl)propanedioate represents a tailored organic molecule synthesized through the strategic application of classic organic reactions. Its importance is best understood not as an isolated compound, but as an exemplar of the molecular complexity that can be achieved starting from simple precursors. The synthesis of such a molecule relies on the unique reactivity of diethyl propanedioate (more commonly known as diethyl malonate), the parent compound of all malonic esters.

Malonate chemistry is centered on the reactivity of diethyl malonate and similar esters. patsnap.com The key feature of the diethyl propanedioate structure is the methylene (B1212753) group (-CH2-) positioned between two carbonyl groups. wikipedia.org This positioning makes the alpha-hydrogens (the hydrogens attached to this central carbon) unusually acidic (pKa ≈ 13) for a carbon acid. youtube.com

This enhanced acidity allows for the easy removal of a proton by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. wikipedia.orgmasterorganicchemistry.com This enolate is a potent nucleophile and is central to the malonic ester synthesis, a powerful method for preparing substituted carboxylic acids. patsnap.comuobabylon.edu.iq

The synthesis proceeds in distinct steps:

Enolate Formation: Diethyl propanedioate is deprotonated by a base to form the nucleophilic enolate. organicchemistrytutor.com

Alkylation: The enolate attacks an electrophilic alkyl or aryl halide in a nucleophilic substitution (SN2) reaction, forming a new carbon-carbon bond and attaching the substituent to the alpha-carbon. organicchemistrytutor.comjove.com

To synthesize this compound, the enolate of diethyl propanedioate would be reacted with an appropriate halide, such as 1-bromo-1-phenylpentane. This alkylation step creates the substituted propanedioate framework. It is also possible to introduce a second, different substituent by repeating the deprotonation and alkylation steps. youtube.comjove.com

Table 1: Physicochemical Properties of Diethyl Propanedioate

| Property | Value |

|---|---|

| IUPAC Name | Diethyl propanedioate |

| Synonyms | Diethyl malonate, Malonic ester |

| CAS Number | 105-53-3 |

| Molecular Formula | C₇H₁₂O₄ |

| Molar Mass | 160.17 g/mol |

| Appearance | Colorless liquid |

| Density | 1.055 g/mL |

| Melting Point | -50 °C |

| Boiling Point | 199 °C |

Data sourced from references nih.govstenutz.eunist.govnist.gov

The true synthetic value of this compound and other functionalized malonic esters lies in their role as versatile synthetic intermediates. acs.org The substituted ester is often not the final target molecule but a stepping stone towards other structures. ucalgary.ca

The most common transformation is hydrolysis of the two ester groups, typically under acidic or basic conditions, to yield a substituted malonic acid. ucalgary.ca This resulting β-dicarboxylic acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to produce a substituted carboxylic acid. wikipedia.orgjove.com This entire sequence, from diethyl malonate to a substituted carboxylic acid, effectively makes the malonic ester a synthetic equivalent of a -CH₂COOH synthon. wikipedia.org

Beyond this primary application, the versatility of functionalized malonic esters extends to the synthesis of a wide range of organic compounds. patsnap.com They are crucial precursors in the production of:

Barbiturates and other pharmaceuticals: Malonic esters are widely used in the synthesis of barbiturates, sedatives, and anticonvulsants through condensation reactions with urea (B33335) or its derivatives. wikipedia.orgsmu.ca

Amides and other esters: The alkylated intermediate can be reacted with amines or alcohols to create a variety of amides and esters. patsnap.com

Heterocyclic compounds: They serve as building blocks for various heterocyclic systems, such as pyrroles. wikipedia.org

The reactivity of the malonate framework also allows it to participate in other important organic reactions, including the Knoevenagel condensation and Michael additions, further cementing its status as a cornerstone of modern organic synthesis. organic-chemistry.org

Table 2: Key Synthetic Transformations of Substituted Malonic Esters

| Reaction | Reagents | Product Type | Significance |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Substituted Malonic Acid | Intermediate step towards decarboxylation. |

| Decarboxylation | Heat (Δ) | Substituted Acetic Acid | Primary utility of the malonic ester synthesis. wikipedia.org |

| Condensation | Urea | Barbiturate | Synthesis of a major class of pharmaceuticals. wikipedia.org |

| Aminolysis | Amine (R-NH₂) | Substituted Amide | Formation of amide functional groups. patsnap.com |

Data sourced from references patsnap.comwikipedia.org

Structure

2D Structure

Properties

CAS No. |

5447-69-8 |

|---|---|

Molecular Formula |

C18H26O4 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

diethyl 2-(1-phenylpentyl)propanedioate |

InChI |

InChI=1S/C18H26O4/c1-4-7-13-15(14-11-9-8-10-12-14)16(17(19)21-5-2)18(20)22-6-3/h8-12,15-16H,4-7,13H2,1-3H3 |

InChI Key |

KVRXSCFFVPWRKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 1 Phenylpentyl Propanedioate and Analogous Substituted Propanedioates

Classical Malonic Ester Synthesis Approaches

α-Alkylation Reactions of Diethyl Malonate with Phenylpentyl Electrophiles

The key step in the synthesis of Diethyl(1-phenylpentyl)propanedioate via the malonic ester synthesis is the α-alkylation of diethyl malonate with a suitable 1-phenylpentyl electrophile, typically 1-bromo-1-phenylpentane or a similar halide. This reaction proceeds via a nucleophilic substitution mechanism where the enolate of diethyl malonate attacks the electrophilic carbon of the phenylpentyl halide.

The synthesis begins with the deprotonation of the α-carbon of diethyl malonate by a strong base, forming a resonance-stabilized enolate. organic-chemistry.org The pKa of the α-hydrogens of diethyl malonate is approximately 13, making them sufficiently acidic to be removed by common alkoxide bases such as sodium ethoxide. researchgate.net The choice of base is crucial to prevent transesterification; using the same alkoxide as the ester groups of the malonate (i.e., ethoxide for diethyl malonate) is standard practice. acs.org

The resulting enolate is a potent nucleophile that readily attacks the electrophilic carbon of the alkyl halide in an S(_N)2 reaction. organic-chemistry.org This backside attack displaces the halide leaving group and forms a new carbon-carbon bond, yielding the alkylated diethyl malonate derivative.

The structure of the alkyl halide significantly impacts the efficiency of the alkylation step. The S(_N)2 reaction is sensitive to steric hindrance at the reaction center. nih.gov Consequently, primary alkyl halides are excellent substrates for this reaction, while secondary alkyl halides, such as 1-bromo-1-phenylpentane, can also be used, though with some challenges. nih.gov Tertiary alkyl halides are generally unsuitable as they are prone to elimination reactions. nih.gov

The electrophile in the synthesis of this compound is a secondary benzylic halide. Benzylic halides are generally reactive in nucleophilic substitution reactions. wikipedia.org Primary benzylic halides typically favor the S(_N)2 pathway. wikipedia.org However, secondary benzylic halides can undergo both S(_N)1 and S(_N)2 reactions. The potential for carbocation formation in an S(_N)1 pathway can lead to a mixture of products and is a key consideration in this synthesis.

The primary challenge in the introduction of a secondary phenylalkyl group like 1-phenylpentyl is the competition between the desired S(_N)2 reaction and the E2 elimination pathway. researchgate.net Reactions of secondary alkyl halides with strongly basic nucleophiles, such as the malonate enolate, often yield a significant amount of elimination product.

Several strategies can be employed to favor the S(_N)2 pathway over E2 elimination:

Base Selection: While a strong base is necessary for enolate formation, very strong or bulky bases can promote elimination. Using a base like sodium ethoxide is a common choice.

Solvent Choice: Polar aprotic solvents, such as DMSO or DMF, can enhance the rate of S(_N)2 reactions. Polar protic solvents, on the other hand, can favor E2 elimination. acs.org

Temperature Control: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy. organic-chemistry.org

| Factor | Condition Favoring S(_N)2 | Condition Favoring E2 |

| Substrate | Primary > Secondary | Tertiary > Secondary > Primary |

| Nucleophile/Base | Strong, non-bulky nucleophile | Strong, bulky base |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Polar protic (e.g., Ethanol) |

| Temperature | Lower temperature | Higher temperature |

Optimization of Reaction Conditions: Solvent Effects, Base Selection, and Temperature Control

Careful optimization of reaction conditions is paramount for maximizing the yield of this compound.

Solvent Effects: The choice of solvent can dramatically influence the outcome of the reaction between a secondary halide and a strong base. nih.gov Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are known to accelerate S(_N)2 reactions by solvating the cation of the base, leaving the anion more nucleophilic. In contrast, polar protic solvents such as ethanol (B145695) can solvate the nucleophile, reducing its reactivity and potentially favoring the E2 pathway. acs.org

Base Selection: The base used to generate the malonate enolate must be strong enough to deprotonate the α-carbon but should not be overly sterically hindered, which would favor elimination. Sodium ethoxide in ethanol is a traditional and effective choice. acs.org The use of milder bases like potassium carbonate in conjunction with a phase-transfer catalyst in an organic solvent has also been explored to minimize side reactions. researchgate.net

Temperature Control: Elimination reactions generally have a higher entropy of activation than substitution reactions and are therefore favored at higher temperatures. organic-chemistry.org To maximize the yield of the desired substitution product, the alkylation reaction should typically be carried out at the lowest temperature that allows for a reasonable reaction rate.

| Parameter | Condition | Rationale |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of the enolate, favoring S(_N)2. |

| Base | Sodium Ethoxide | Sufficiently strong for enolate formation without excessive promotion of E2. |

| Temperature | Low to moderate | Minimizes the competing E2 elimination reaction. |

Alternative Synthetic Routes to Substituted Propanedioates

While the classical malonic ester synthesis is a powerful tool, other methodologies have been developed for the synthesis of substituted propanedioates, particularly for the introduction of aryl groups.

Palladium-Catalyzed α-Arylation: A significant advancement in the synthesis of α-aryl carbonyl compounds is the palladium-catalyzed α-arylation of enolates. organic-chemistry.org This method allows for the direct coupling of an aryl halide with a malonate ester in the presence of a palladium catalyst and a suitable ligand. acs.orgnih.gov This approach can be advantageous for aryl groups that are difficult to introduce via traditional S(_N)2 reactions. wikipedia.org Research has shown that various palladium catalysts and sterically hindered phosphine (B1218219) ligands can effectively facilitate the arylation of diethyl malonate with a range of aryl bromides and chlorides. nih.gov

Knoevenagel Condensation: The Knoevenagel condensation is another classical reaction that can be used to form substituted propanedioates. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as diethyl malonate, in the presence of a weak base catalyst, often an amine like piperidine (B6355638). thermofisher.com The initial product is an α,β-unsaturated dicarbonyl compound, which can then be further modified. wikipedia.org

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can also be adapted for the synthesis of substituted malonates. wikipedia.org While not a direct alkylation, this methodology provides a route to introduce unsaturation which can be subsequently functionalized.

These alternative methods offer complementary strategies to the classical malonic ester synthesis, providing chemists with a broader toolkit for the construction of complex substituted propanedioates.

Catalytic Approaches for Carbon-Carbon Bond Formation

The alkylation of diethyl malonate and its analogs is significantly enhanced by various catalytic systems that improve reaction rates, yields, and selectivity under milder conditions. These approaches are crucial for overcoming some of the limitations of traditional methods, which often require strong bases like sodium ethoxide and can be slow. masterorganicchemistry.comacs.org

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the C-alkylation of active methylene compounds. acs.orgresearchgate.net This method facilitates the reaction between a water-soluble base (like potassium carbonate) and an organic-soluble substrate (diethyl malonate and an alkyl halide). acs.orgrsc.org The catalyst, typically a quaternary ammonium (B1175870) salt or a crown ether, transports the base anion into the organic phase, where it deprotonates the malonic ester to form the reactive enolate. rsc.orgscribd.com This avoids the rapid hydrolysis of the ester groups that occurs when using aqueous sodium hydroxide (B78521). acs.org The use of anhydrous potassium or sodium carbonate as the base in a liquid-solid, two-phase system is particularly effective. acs.orgrsc.org

Research into phase-transfer-catalyzed alkylations has shown that the choice of catalyst and reaction conditions can influence the ratio of C-alkylation to O-alkylation products. acs.org Furthermore, gas-liquid phase-transfer catalysis (G.L.-P.T.C.) offers an alternative that proceeds without a solvent, using catalysts like phosphonium (B103445) salts, crown ethers, or poly(ethylene glycol). rsc.org In this system, the catalyst also serves as the reaction medium. rsc.org Notably, the use of poly(ethylene glycol) as a catalyst has been shown to improve selectivity for C-monoalkylation compared to other catalysts. rsc.org Microwave radiation has also been used in conjunction with PTC to promote the monobenzylation of 1,3-dicarbonyl compounds. researchgate.net

For the synthesis of aryl-substituted malonates, which are challenging to form via standard nucleophilic substitution with aryl halides, specific metal-catalyzed methods have been developed. wikipedia.org Copper-catalyzed arylation, for instance, provides a mild and effective route to couple diethyl malonate with aryl halides. wikipedia.org

| Catalyst System | Base | Alkylating Agent | Key Findings | Reference |

|---|---|---|---|---|

| Tetraalkylammonium Salts or Crown Ethers (PTC) | Anhydrous K₂CO₃ or Na₂CO₃ | Alkyl Halides | Efficient C-alkylation in a liquid-solid, two-phase system, avoiding ester hydrolysis. acs.org The C/O alkylation ratio varies with the halide used. acs.org | acs.org |

| Poly(ethylene glycol) (G.L.-P.T.C.) | K₂CO₃ or NaHCO₃ | 1-Bromobutane | Improved selectivity for C-monoalkylation in a solvent-free system. rsc.org | rsc.org |

| Triethylbenzylammonium Chloride (TEBAC) with Microwave | Not specified | Benzyl Chloride | Promotes monobenzylation of 1,3-dicarbonyl compounds. researchgate.net | researchgate.net |

| Copper(I) Iodide / Caesium Carbonate | Cs₂CO₃ | Aryl Halides | Overcomes the low reactivity of aryl halides for the synthesis of phenyl-substituted malonates. wikipedia.org | wikipedia.org |

Strategies Involving Pre-functionalized Malonate Building Blocks

The synthesis of asymmetrically disubstituted propanedioates like this compound often employs a stepwise approach using pre-functionalized malonate intermediates. This strategy involves the sequential introduction of different alkyl or aryl groups onto the malonate scaffold. jove.comwikipedia.org

The process typically begins with the monoalkylation of diethyl malonate to produce a mono-substituted intermediate. jove.com This intermediate is then isolated and subjected to a second deprotonation and alkylation step with a different electrophile to yield the disubstituted product. jove.commasterorganicchemistry.com This sequential method allows for precise control over the final structure. jove.com

A significant challenge arises when one of the desired substituents is an aryl group, as aryl halides are generally poor electrophiles for the direct alkylation of malonate enolates. wikipedia.org In such cases, a pre-functionalized building block like diethyl phenylmalonate is synthesized first. smu.ca The synthesis of diethyl phenylmalonate itself often bypasses direct alkylation, instead utilizing a Claisen condensation of ethyl phenylacetate (B1230308) with diethyl oxalate, followed by decarbonylation. wikipedia.org Once the diethyl phenylmalonate is formed, it can be deprotonated and subsequently alkylated with a second electrophile (e.g., an alkyl halide) to generate a diethyl alkyl(phenyl)malonate. smu.ca An alternative strategy involves starting with a diethyl alkylmalonate, which is then subjected to a nucleophilic aromatic substitution reaction to introduce the phenyl group. smu.ca

This building block approach is highly versatile. For instance, a monoalkylated malonic ester can be hydrolyzed to a mono-substituted malonic acid half oxyester (SMAHO), providing a different type of pre-functionalized intermediate for further synthetic transformations. nih.gov

| Pre-functionalized Intermediate | Step 1: Reagents | Step 2: Reagents | Final Product Type | Reference |

|---|---|---|---|---|

| Diethyl Malonate | 1. Base (e.g., NaOEt) 2. First Alkyl Halide (R¹-X) | 1. Base (e.g., NaOEt) 2. Second Alkyl Halide (R²-X) | Diethyl Alkyl(alkyl)propanedioate | jove.comwikipedia.org |

| Ethyl Phenylacetate + Diethyl Oxalate | Claisen Condensation, then Decarbonylation to form Diethyl Phenylmalonate | 1. Base 2. Alkyl Halide (R-X) | Diethyl Alkyl(phenyl)propanedioate | wikipedia.orgsmu.ca |

| Diethyl Alkylmalonate | Arylation via Nucleophilic Substitution (e.g., with activated chloroarenes) | N/A | Diethyl Alkyl(phenyl)propanedioate | smu.ca |

Chemical Reactivity and Transformation Pathways of Diethyl 1 Phenylpentyl Propanedioate

Hydrolytic Transformations of Ester Functionalities

The ester groups of Diethyl(1-phenylpentyl)propanedioate are susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding carboxylic acid derivatives. masterorganicchemistry.comchemicalbook.com This transformation is a critical step, often preceding decarboxylation in synthetic sequences. masterorganicchemistry.com

In the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) and water, this compound undergoes hydrolysis to yield (1-phenylpentyl)malonic acid and ethanol (B145695). The reaction mechanism involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to a tetrahedral intermediate. Finally, the elimination of an ethanol molecule and deprotonation yields the carboxylic acid.

This process effectively converts both ester groups into carboxylic acid functionalities. masterorganicchemistry.com Vigorous hydrolysis using a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) at reflux temperatures has been shown to effectively hydrolyze similar substituted malonates, although this can sometimes be accompanied by decarboxylation. beilstein-journals.orgbeilstein-journals.org

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Substituted Diethyl Malonates

| Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| H₂SO₄ / HCl | Water | Heat | Substituted Malonic Acid |

This table presents generalized conditions based on the reactivity of related malonic esters.

Base-mediated hydrolysis, or saponification, is another common method for cleaving the ester bonds of this compound. This reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol by-product.

The saponification of diesters like this compound occurs in a stepwise manner. umich.edu The first equivalent of hydroxide attacks one ester group to form a monoester intermediate, which is then attacked by a second equivalent of hydroxide to yield the dicarboxylate salt of (1-phenylpentyl)malonic acid. researchgate.netresearchgate.net Subsequent acidification of the reaction mixture is required to protonate the dicarboxylate and obtain the neutral (1-phenylpentyl)malonic acid. masterorganicchemistry.com

Table 2: Saponification of Substituted Diethyl Malonates

| Reagent | Solvent | Product (after acidification) |

|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Ethanol | Substituted Malonic Acid |

This table illustrates typical reagents for the saponification of malonic esters.

Decarboxylation Reactions of the Substituted Malonic Acid Core

The product of hydrolysis, (1-phenylpentyl)malonic acid, is a β-dicarboxylic acid. A key feature of such compounds is their propensity to undergo decarboxylation upon heating, losing a molecule of carbon dioxide to form a substituted carboxylic acid. jove.commasterorganicchemistry.com

Thermal decarboxylation of substituted malonic acids like (1-phenylpentyl)malonic acid is a well-established reaction. masterorganicchemistry.com The process is facilitated by heating, often at temperatures exceeding 150 °C, and can be performed neat (without a solvent) or in a high-boiling solvent. scirp.orgstackexchange.com

The mechanism proceeds through a cyclic, six-membered transition state. jove.com In this concerted process, the carboxyl hydrogen is transferred to the carbonyl oxygen of the other carboxyl group, while a C-C bond is cleaved, releasing carbon dioxide. This initially forms an enol intermediate, which rapidly tautomerizes to the more stable final product, 2-phenylheptanoic acid. masterorganicchemistry.com This decarboxylation step is a crucial part of the classical malonic ester synthesis. masterorganicchemistry.comwikipedia.org

While thermal decarboxylation is effective, it often requires harsh conditions. Modern synthetic methods have introduced milder, catalytic alternatives. scirp.org

One approach involves the use of N,N'-carbonyldiimidazole (CDI) at room temperature, which facilitates decarboxylation to generate a carbonyl imidazole (B134444) intermediate that can be trapped by various nucleophiles. organic-chemistry.orgnih.gov

Another advanced strategy is the use of organic photoredox catalysis. nih.govacs.org Systems employing a Fukuzumi acridinium (B8443388) photooxidant with a redox-active cocatalyst can achieve direct double decarboxylation of malonic acid derivatives under mild conditions. acs.orgorganic-chemistry.org These methods offer an efficient route to the decarboxylated products, avoiding the high temperatures required for traditional thermal decomposition. nih.govacs.org

Further Functionalization at the α-Position

The α-carbon of this compound is located between the two electron-withdrawing carbonyl groups of the esters. The hydrogen atom attached to this carbon is acidic and can be removed by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. wikipedia.org

This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a second substituent at the α-position. A common application is the reaction with an alkyl halide in an SN2 reaction to form a dialkylated malonic ester. masterorganicchemistry.comwikipedia.org For this compound, this would result in a compound with both a (1-phenylpentyl) group and a new alkyl group attached to the α-carbon. This versatility makes malonic esters valuable building blocks in the synthesis of complex organic molecules. wikipedia.org

Secondary Alkylation and Acylation Reactions

The presence of a single acidic proton on the α-carbon of this compound allows for a second deprotonation and subsequent reaction with electrophiles. This process, known as secondary alkylation or acylation, leads to the formation of a quaternary carbon center.

Secondary Alkylation:

Following the initial alkylation of diethyl malonate to introduce the 1-phenylpentyl group, a second alkyl group can be introduced by treatment with a base followed by an alkyl halide. The reaction proceeds via the formation of a stabilized enolate, which then acts as a nucleophile in an SN2 reaction. libretexts.orgwikipedia.org The general scheme for the secondary alkylation of a monosubstituted malonic ester is as follows:

Deprotonation: A strong base, such as sodium ethoxide, is used to abstract the remaining acidic α-hydrogen, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate ion then attacks an alkyl halide (R'-X), displacing the halide and forming a new carbon-carbon bond. jove.com

This process allows for the synthesis of α,α-disubstituted malonic esters. acs.org The success of this reaction is dependent on the steric hindrance of both the substrate and the incoming alkyl halide, as well as the reaction conditions.

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| This compound | R'-X (Alkyl Halide) | Sodium Ethoxide | Diethyl alkyl(1-phenylpentyl)propanedioate | Secondary Alkylation |

Acylation Reactions:

Similarly, the enolate of this compound can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the α-position. This reaction also proceeds through the formation of the enolate intermediate, which then performs a nucleophilic attack on the carbonyl carbon of the acylating agent. This can be a pathway to synthesize β-keto esters with a quaternary α-carbon. The use of enamine acylation has been explored for the desymmetrization of malonic esters, which could be a potential strategy for enantioselective functionalization. researchgate.net

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| This compound | R'COCl (Acyl Chloride) | Sodium Ethoxide | Diethyl acyl(1-phenylpentyl)propanedioate | Acylation |

Condensation Reactions with Carbonyl Compounds

This compound, being an active methylene (B1212753) compound, can participate in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. wikipedia.orgthermofisher.com This reaction involves the nucleophilic addition of the enolate of the malonic ester to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. thermofisher.com

The general mechanism for the Knoevenagel condensation involves:

Enolate Formation: A weak base, such as piperidine (B6355638) or pyridine, is typically used to generate the enolate of the active methylene compound. wikipedia.org

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone.

Dehydration: The resulting aldol-type adduct undergoes elimination of a water molecule to form a stable, conjugated system. amazonaws.com

The reactivity in Knoevenagel condensations is generally higher for aldehydes than for ketones. thermofisher.com While diethyl malonate itself is a common substrate, the presence of a bulky substituent like the 1-phenylpentyl group might sterically hinder the reaction, potentially requiring more forcing conditions or specific catalysts to proceed efficiently. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Aldehyde (R'CHO) | Weak Base (e.g., Piperidine) | α,β-unsaturated ester |

| This compound | Ketone (R'R''CO) | Weak Base (e.g., Piperidine) | α,β-unsaturated ester |

Reactivity of the Phenylpentyl Moiety

The phenylpentyl portion of the molecule also possesses reactive sites, namely the aromatic ring and the pentyl chain, which can undergo specific transformations under appropriate conditions.

Intramolecular Cyclization Reactions (e.g., Friedel-Crafts type cyclialkylations)

The phenylpentyl group in this compound can undergo intramolecular cyclization reactions, particularly Friedel-Crafts type cyclialkylations, to form polycyclic structures. wikipedia.org This reaction involves the electrophilic substitution of the aromatic ring by a carbocation generated on the alkyl chain.

For this cyclization to occur, a reactive intermediate, typically a carbocation, must be formed on the pentyl chain. This can be initiated by the presence of a Lewis acid or a strong Brønsted acid. The carbocation can then be attacked by the electron-rich phenyl ring. The formation of five- or six-membered rings is generally favored in such intramolecular reactions. wikipedia.orgmasterorganicchemistry.com

In the case of the 1-phenylpentyl group, cyclization could potentially lead to the formation of a tetralin derivative. The reaction would proceed through the formation of a secondary carbocation at some point along the pentyl chain, which would then be attacked by the phenyl ring. The regioselectivity of the cyclization would be influenced by the stability of the intermediate carbocation and the steric factors involved. Cascade reactions involving a Prins cyclization followed by a Friedel-Crafts alkylation have been utilized to synthesize 4-aryltetralin-2-ols and related structures, demonstrating the feasibility of such cyclizations. nih.govbeilstein-journals.org

| Reactant | Catalyst | Product Type |

| This compound | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄) | Tetralin derivative |

Rearrangement Processes within the Phenylpentyl Chain

The pentyl chain of the phenylpentyl moiety is susceptible to rearrangement processes, especially under conditions that favor the formation of carbocation intermediates. libretexts.org These rearrangements typically involve the migration of a hydride ion (a 1,2-hydride shift) or an alkyl group (a 1,2-alkyl shift) to a more stable carbocationic center. lumenlearning.combyjus.com

For instance, if a carbocation is generated on the pentyl chain, it could rearrange to a more stable secondary or tertiary carbocation before undergoing further reactions such as cyclization or reaction with a nucleophile. The driving force for these rearrangements is the increased stability of the resulting carbocation. Phenyl shifts are also a possibility, where the phenyl group itself migrates. psiberg.com

The specific rearrangement pathways would depend on the position of the initial carbocation and the relative stability of the possible rearranged carbocations. For the 1-phenylpentyl group, the generation of a carbocation at a primary carbon would likely lead to a rapid hydride shift to form a more stable secondary carbocation.

| Process | Driving Force | Potential Outcome |

| 1,2-Hydride Shift | Formation of a more stable carbocation | Isomerization of the alkyl chain |

| 1,2-Alkyl Shift | Formation of a more stable carbocation | Skeletal rearrangement of the alkyl chain |

| Phenyl Shift | Formation of a more stable carbocation | Migration of the phenyl group |

Despite a comprehensive search for spectroscopic data on the chemical compound "this compound," also known as diethyl 2-(1-phenylpentyl)propanedioate, no specific experimental Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data could be located in the available scientific literature and databases.

The search included queries for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and fragmentation pattern analysis for this specific molecule. The results consistently yielded information for structurally related but distinct compounds, such as diethyl phenylmalonate, diethyl benzylmalonate, or other derivatives of diethyl malonate. However, no research findings or spectral data pertaining to the 1-phenylpentyl substituted variant were found.

Consequently, it is not possible to provide the detailed, data-driven article as requested in the outline, as the foundational experimental data required for a scientifically accurate and thorough analysis of this compound's spectroscopic characterization is not publicly available. The creation of data tables and a detailed discussion of spectral assignments would require access to primary research data that could not be retrieved.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Theoretical Infrared (IR) Spectral Analysis:

The IR spectrum of Diethyl(1-phenylpentyl)propanedioate is expected to be dominated by strong absorptions corresponding to the stretching vibrations of its two ester carbonyl groups (C=O). In substituted diethyl malonates, these bands typically appear in the region of 1730-1750 cm⁻¹ . The exact position of these bands can be influenced by the electronic and steric effects of the substituents on the alpha-carbon. The presence of two ester groups may also lead to a splitting of the carbonyl band into two distinct peaks, representing symmetric and antisymmetric stretching modes.

Other significant absorptions would include:

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are anticipated in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the pentyl and ethyl groups would appear between 2850-3000 cm⁻¹ .

C-O Stretching: The C-O stretching vibrations of the ester linkages are expected to produce strong bands in the 1150-1250 cm⁻¹ range.

Aromatic C=C Bending: The phenyl group would also exhibit characteristic C=C in-plane bending vibrations in the 1450-1600 cm⁻¹ region and out-of-plane bending vibrations below 900 cm⁻¹ , which can be indicative of the substitution pattern.

Anticipated Raman Spectral Features:

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information to the IR spectrum. Key expected features in the Raman spectrum of this compound include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the phenyl ring is expected to produce a strong and sharp signal around 1000 cm⁻¹ . Other aromatic C=C stretching vibrations would also be prominent.

Carbonyl Group: The C=O stretching vibration, while strong in the IR, would likely be a weaker but still observable band in the Raman spectrum.

Aliphatic C-H Vibrations: The C-H stretching and bending modes of the alkyl chains would also be present.

An interactive data table summarizing the expected vibrational modes for this compound is presented below. It is important to reiterate that these are predicted values based on known group frequencies and data from similar compounds.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Weak to Medium |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Medium to Strong |

| C=O Stretch (Ester) | 1750-1730 | 1750-1730 | Strong (IR), Weak (Raman) |

| Aromatic C=C Bend | 1600-1450 | 1600-1450 | Medium |

| C-O Stretch (Ester) | 1250-1150 | 1250-1150 | Strong (IR) |

| Phenyl Ring Breathing | Not prominent | ~1000 | Strong (Raman) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral synthesis is explored)

The structure of this compound contains a chiral center at the alpha-carbon, which is substituted with four different groups: a phenyl group, a pentyl group, and two diethyl propanedioate ester groups. This chirality means that the compound can exist as a pair of enantiomers (R and S forms).

Should a chiral synthesis of this compound be undertaken, chiroptical spectroscopy, particularly Circular Dichroism (CD), would be an indispensable technique for characterizing the enantiomeric purity and determining the absolute configuration of the synthesized product.

Principles of Circular Dichroism for Enantiomeric Characterization:

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD spectrum, while enantiomers will produce mirror-image CD spectra.

For this compound, the chromophores responsible for the CD signals would primarily be the phenyl group and the ester carbonyl groups. The electronic transitions of these groups, when perturbed by the chiral environment of the alpha-carbon, would give rise to characteristic positive or negative Cotton effects in the CD spectrum.

Expected Circular Dichroism Data:

Without experimental data, it is only possible to speculate on the potential CD spectrum. The phenyl group's π-π* transitions would likely result in CD signals in the ultraviolet region (around 200-280 nm). The n-π* transition of the ester carbonyl groups would also contribute to the CD spectrum, typically at longer wavelengths.

The sign and magnitude of the Cotton effects would be directly related to the absolute configuration (R or S) of the enantiomer being analyzed. A hypothetical data table for the enantiomeric characterization is presented below, illustrating the expected relationship between the two enantiomers.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-Diethyl(1-phenylpentyl)propanedioate | λ₁ | + value |

| λ₂ | - value | |

| (S)-Diethyl(1-phenylpentyl)propanedioate | λ₁ | - value |

| λ₂ | + value |

The successful application of CD spectroscopy would require the synthesis and separation of the individual enantiomers of this compound. Subsequent comparison of the experimental CD spectrum with that predicted by quantum chemical calculations could then be used to assign the absolute configuration of each enantiomer.

Theoretical and Computational Investigations of Diethyl 1 Phenylpentyl Propanedioate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties and reaction mechanisms. For a molecule like Diethyl(1-phenylpentyl)propanedioate, DFT calculations could provide significant insights.

The presence of multiple rotatable bonds in this compound results in a complex potential energy surface with numerous possible conformations. Identifying the most stable conformers is essential as the geometry of a molecule dictates its properties and reactivity.

DFT calculations, often in conjunction with a suitable basis set (e.g., 6-31G*), can be used to perform a systematic conformational search. By calculating the energies of various conformers, the global minimum and several low-energy local minima can be identified. This analysis would reveal the preferred spatial arrangement of the phenyl ring, the pentyl chain, and the diethyl propanedioate moiety.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 178.5° | 0.00 |

| B | 65.2° | 1.25 |

| C | -68.9° | 1.32 |

| D | -175.4° | 2.50 |

This table illustrates the kind of data that would be generated from a conformational analysis, showing the relative stability of different spatial arrangements.

DFT calculations can provide detailed information about the electronic structure of this compound. Key properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) can be determined.

These electronic properties are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability, while the locations of the HOMO and LUMO can suggest sites for electrophilic and nucleophilic attack, respectively. The MEP map visually represents the electron-rich and electron-poor regions of the molecule, highlighting potential sites for intermolecular interactions.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

This table provides examples of electronic descriptors that can be calculated using DFT to predict the chemical behavior of the molecule.

This compound can undergo various chemical reactions, such as hydrolysis of the ester groups or reactions at the α-carbon. DFT can be employed to model the reaction pathways of such transformations. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed.

For instance, the hydrolysis of one of the ethyl ester groups could be studied to determine whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation energy would provide an estimate of the reaction rate. This type of analysis is invaluable for understanding the chemical stability and reactivity of the compound under different conditions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of flexible molecules like this compound. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.

For this compound, MD simulations could be used to:

Explore Conformational Space: By simulating the molecule over a period of time, a wide range of accessible conformations can be sampled, providing a more comprehensive understanding of its flexibility than a static conformational search.

Study Intermolecular Interactions: In a simulated solvent or in the presence of other molecules, MD can reveal how this compound interacts with its environment. This is particularly important for understanding its solubility and how it might interact with other chemical species in a mixture.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a physical property. While no specific QSAR models for this compound are readily available, one could be developed if a dataset of similar compounds with known properties existed.

For a series of related dialkyl(1-phenylalkyl)propanedioates, a QSAR model could be built to predict properties such as:

Reactivity: For example, the rate of a specific reaction could be correlated with calculated molecular descriptors.

Physicochemical Properties: Properties like boiling point, solubility, or chromatographic retention times could be predicted.

The development of a QSAR model would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of molecules and then using statistical methods to find a mathematical equation that best correlates these descriptors with the observed activity or property.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Precursor in the Synthesis of Complex Organic Scaffolds

The structure of this compound makes it a valuable precursor for creating more intricate organic molecules. The active methylene (B1212753) proton, positioned between two carbonyl groups, can be readily removed by a base to form a stabilized carbanion. This nucleophilic center is key to its utility in forming new carbon-carbon bonds.

Substituted malonic esters are well-established starting materials for the synthesis of various ring systems. The presence of two ester groups in this compound allows for intramolecular cyclization reactions. For instance, treatment with a dihalide can lead to the formation of carbocyclic rings through a process known as the Perkin alicyclic synthesis. The reaction proceeds via initial alkylation at the α-carbon, followed by an intramolecular nucleophilic substitution to close the ring.

Furthermore, derivatives of this compound can be employed in the synthesis of heterocyclic compounds. Condensation reactions with dinucleophiles like urea (B33335) or amidines can yield six-membered heterocyclic rings, such as barbituric acid derivatives. The general approach involves the reaction of the malonate derivative under conditions that facilitate cyclocondensation, a key strategy in heterocyclic chemistry.

Table 1: Examples of Ring Systems Synthesized from Malonic Ester Derivatives

| Ring System | General Reactant | Reaction Type |

| Cycloalkanes | Dihaloalkanes | Intramolecular Alkylation |

| Barbiturates | Urea | Condensation |

| Pyridopyrimidines | 2-Aminopyridine | Cyclocondensation |

| Quinolones | Anilines | Cyclization at high temperature |

Synthesis of Functionalized Aliphatic Chains for Chemical Research

The malonic ester synthesis is a classic method for the preparation of substituted carboxylic acids, which are themselves versatile precursors for a variety of functionalized aliphatic chains. This compound can be hydrolyzed and subsequently decarboxylated to yield a carboxylic acid with a 1-phenylpentyl substituent. This resulting carboxylic acid can then be converted into other functional groups such as amides, alcohols, or aldehydes, providing access to a range of functionalized aliphatic molecules for further research. The alkylation of the active methylene group prior to hydrolysis and decarboxylation allows for the introduction of additional substituents, further diversifying the potential aliphatic chains that can be synthesized.

Role in Mechanistic Organic Chemistry Studies

The reactivity of the active methylene group in compounds like this compound makes them useful probes in the study of organic reaction mechanisms.

The acidic protons on the α-carbon of malonic esters can be readily exchanged for deuterium atoms by treatment with a deuterated solvent and a base. This isotopic labeling is a powerful tool for elucidating reaction mechanisms. By tracking the position of the deuterium label in the products of a reaction, chemists can infer the movement of atoms and the nature of intermediates involved in the reaction pathway. For example, deuterium labeling can be used to distinguish between different possible mechanisms in reactions involving enolates.

The synthesis of substituted malonates can sometimes involve carbocation intermediates, which are prone to rearrangement reactions such as hydride shifts and alkyl shifts. These rearrangements occur to form a more stable carbocation intermediate. The 1-phenylpentyl group in this compound could potentially be involved in or influence such rearrangements during its synthesis or subsequent transformations. For instance, if a carbocation were to form on the benzylic carbon of the 1-phenylpentyl group, a hydride shift from an adjacent carbon could occur if it leads to a more stabilized carbocation. Studying the products of such reactions can provide valuable insights into the migratory aptitude of different groups and the factors that govern carbocation stability and rearrangement pathways.

Table 2: Common Types of Carbocation Rearrangements

| Rearrangement Type | Migrating Group | Driving Force |

| 1,2-Hydride Shift | Hydride ion (H⁻) | Formation of a more stable carbocation |

| 1,2-Alkyl Shift | Alkyl group | Formation of a more stable carbocation |

| 1,2-Phenyl Shift | Phenyl group | Formation of a more stable carbocation |

Development of Chiral Building Blocks via Asymmetric Transformations

The α-carbon of this compound is a prochiral center. This means that the introduction of a new substituent at this position can create a stereocenter. Asymmetric synthesis aims to control the formation of these stereocenters to produce a single enantiomer of a chiral molecule.

The asymmetric alkylation of malonate enolates is a well-established method for the synthesis of enantiomerically enriched compounds. This can be achieved using a chiral base or, more commonly, a chiral phase-transfer catalyst. These catalysts create a chiral environment around the enolate, directing the approach of the alkylating agent to one face of the nucleophile, thus leading to the preferential formation of one enantiomer. The resulting chiral substituted malonic ester is a valuable building block for the synthesis of a wide range of enantiomerically pure molecules, including unnatural amino acids and other biologically active compounds. The 1-phenylpentyl group can influence the stereochemical outcome of these reactions and is incorporated into the final chiral product.

Future Research Directions and Emerging Trends

Development of Enantioselective and Diastereoselective Synthetic Routes

The synthesis of Diethyl(1-phenylpentyl)propanedioate with precise control over its stereochemistry represents a significant area for future research. The development of enantioselective and diastereoselective synthetic routes is crucial for accessing stereochemically pure isomers, which may exhibit distinct biological activities or physical properties. Current research in asymmetric synthesis provides a framework for potential strategies to achieve this.

Future investigations are likely to focus on the use of chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts. For instance, asymmetric Michael addition reactions, a key step in the formation of substituted malonates, can be rendered enantioselective by employing chiral phase-transfer catalysts or chiral amine catalysts. The development of novel catalyst systems that can effectively control the stereochemical outcome of the reaction between a phenylpentyl electrophile and diethyl propanedioate nucleophile will be a primary objective.

Furthermore, substrate-controlled diastereoselective approaches, where a chiral auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction, offer another promising avenue. The subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. Research into more efficient and recyclable chiral auxiliaries will be essential for the practical application of this methodology.

Key Research Objectives in Asymmetric Synthesis:

| Research Objective | Potential Methodologies | Expected Outcome |

| Enantioselective Synthesis | Chiral transition metal catalysis, Organocatalysis | Access to specific enantiomers of this compound |

| Diastereoselective Synthesis | Substrate-controlled synthesis with chiral auxiliaries | Control over the formation of specific diastereomers |

| Catalyst Development | Design of novel chiral ligands and organocatalysts | Higher yields, improved selectivity, and broader substrate scope |

Integration into Catalytic Cycles for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. mdpi.com Future research on this compound will likely emphasize its synthesis and utilization within sustainable catalytic cycles. This involves the use of catalytic amounts of reagents that can be regenerated and reused, minimizing waste and energy consumption.

One promising direction is the development of tandem or one-pot catalytic reactions where multiple synthetic steps are carried out in a single reaction vessel. This approach avoids the need for isolation and purification of intermediates, leading to a more efficient and environmentally benign process. For example, a catalytic process could be designed to first generate the 1-phenylpentyl electrophile in situ, which then reacts with diethyl propanedioate in the presence of a second catalyst to form the final product.

Moreover, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key aspect of sustainable synthesis. Research into solid-supported catalysts, such as zeolites or functionalized polymers, for the synthesis of substituted malonates could lead to more sustainable and industrially viable processes. atamanchemicals.com The investigation of sustainable iridium-catalyzed syntheses, for instance, has shown promise in the formation of other complex molecules. nih.gov

Exploration of Novel Reactivity via Photoredox or Electrochemistry

Photoredox catalysis and electrochemistry offer powerful and sustainable alternatives to traditional synthetic methods. These approaches utilize visible light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity.

Future research could explore the synthesis of this compound using photoredox catalysis. This might involve the generation of a radical intermediate from a suitable precursor, which then reacts with a diethyl malonate derivative. The use of an appropriate photocatalyst, such as an iridium or ruthenium complex, would be crucial for the success of such a reaction. The photoredox-catalyzed synthesis of other diethyl phosphonate-substituted compounds has demonstrated the feasibility of this approach for creating complex molecules. mdpi.com

Electrochemical synthesis provides another exciting avenue for investigation. ijesrr.org By applying a potential across two electrodes, it is possible to generate reactive species in a controlled manner. An electrochemical approach to the synthesis of this compound could involve the anodic oxidation of a precursor to generate a carbocation, which then undergoes nucleophilic attack by diethyl propanedioate. This method avoids the use of stoichiometric chemical oxidants, making it a greener alternative.

Emerging Synthetic Methodologies:

| Methodology | Energy Source | Potential Advantages |

| Photoredox Catalysis | Visible Light | Mild reaction conditions, high selectivity, generation of novel reactive intermediates |

| Electrochemical Synthesis | Electricity | Avoidance of chemical oxidants/reductants, precise control over reaction conditions |

Advanced Computational Methodologies for Predictive Synthesis Design

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes and the rational design of new synthetic routes. researchgate.net Future research on this compound will undoubtedly benefit from the application of advanced computational methodologies.

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, determine transition state energies, and predict the stereochemical outcome of a reaction. mdpi.com This information can guide the selection of appropriate catalysts and reaction conditions to achieve the desired product with high efficiency and selectivity. For example, computational studies could be used to design a chiral catalyst that preferentially forms one enantiomer of this compound over the other.

Furthermore, the use of machine learning and artificial intelligence in synthesis planning is a rapidly growing area. By training algorithms on large datasets of known reactions, it is possible to predict the optimal synthetic route to a target molecule, including this compound. These predictive tools can accelerate the discovery of new and more efficient synthetic methods.

Q & A

Q. What are the standard synthetic routes for preparing Diethyl(1-phenylpentyl)propanedioate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via a two-step process: (1) alkylation of propanedioate esters using 1-phenylpentyl halides under basic conditions (e.g., NaH or K₂CO₃ in THF or DMF), and (2) esterification to stabilize the product. Optimization involves monitoring reaction temperature (40–80°C), solvent polarity, and catalyst selection. For example, phase-transfer catalysts like tetrabutylammonium bromide can enhance alkylation efficiency. Reaction progress should be tracked via TLC or GC-MS, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks for the ester carbonyl (~165–170 ppm in ¹³C NMR) and the 1-phenylpentyl chain (aromatic protons at ~7.2–7.4 ppm, aliphatic protons at 0.8–2.5 ppm).

- IR Spectroscopy: Confirm ester C=O stretches (~1740 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹).

- X-ray Crystallography: Use SHELX software for structure refinement. Single crystals can be grown via slow evaporation of ethanol or acetone solutions. SHELXL refinement parameters (e.g., R-factor < 5%) ensure high precision .

Q. How do thermodynamic properties (e.g., solubility, partition coefficients) of this compound vary with solvent systems?

Methodological Answer: Measure excess molar volumes and enthalpies in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) using densitometry and calorimetry. For example, studies on analogous diethyl propanedioates show increased solubility in alcohols due to hydrogen bonding. Calculate logP values via HPLC or shake-flask methods to predict partitioning behavior in biphasic systems .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution or condensation reactions?

Methodological Answer: The central malonate ester is susceptible to nucleophilic attack (e.g., enolate formation with LDA or KOtBu). Condensation with aldehydes under Claisen-Schmidt conditions can yield α,β-unsaturated derivatives. Monitor reaction kinetics via in-situ FTIR to detect intermediate enolates and optimize stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer: Discrepancies often arise from trace moisture or impurities in starting materials. Implement rigorous drying protocols (e.g., molecular sieves for solvents, recrystallization of 1-phenylpentyl halides). Use design-of-experiments (DoE) to statistically evaluate factors like temperature, catalyst loading, and solvent purity. Cross-validate results with independent labs using standardized OECD guidelines for reproducibility .

Q. What computational strategies predict the regioselectivity of this compound in multi-step syntheses?

Methodological Answer: Employ density functional theory (DFT) to model transition states and charge distribution. For example, simulate the electron-withdrawing effect of the phenyl group on the pentyl chain to predict α vs. β attack sites. Validate with experimental kinetic isotope effects (KIEs) and Hammett plots .

Q. How can environmental fate studies for this compound be designed to assess biodegradation pathways?

Methodological Answer: Use OECD 301B (Ready Biodegradability Test) in aqueous systems with activated sludge. Monitor degradation via LC-MS for malonic acid derivatives as breakdown products. Assess photostability under UV light (λ = 254–365 nm) and analyze hydrolysis rates at varying pH (3–10) to identify dominant degradation mechanisms .

Q. What strategies enable the use of this compound in synthesizing heterocyclic compounds (e.g., quinolones)?

Methodological Answer: React the malonate ester with aminobenzaldehydes under microwave-assisted conditions (100–120°C, 30 min) to form quinoline-4-one scaffolds. Optimize cyclization using catalytic p-TsOH and characterize products via HRMS and X-ray diffraction. Compare yields with traditional thermal methods to evaluate efficiency gains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.